molecular formula C22H22FN3O B2556818 2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone CAS No. 478029-37-7

2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

Cat. No.: B2556818
CAS No.: 478029-37-7
M. Wt: 363.436
InChI Key: PVDIVHYXIYMSED-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a complex organic compound that features a pyridazinone core substituted with a fluorobenzyl group, a phenyl group, and a piperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
  • 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
  • 2-(4-bromobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

Uniqueness

The uniqueness of 2-(4-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone lies in the presence of the fluorine atom, which can significantly alter its chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its analogs .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c23-19-11-9-17(10-12-19)16-26-21(27)15-20(25-13-5-2-6-14-25)22(24-26)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDIVHYXIYMSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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